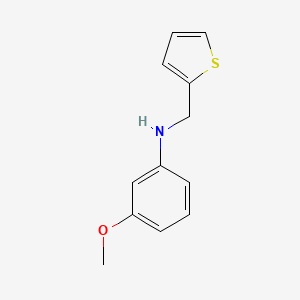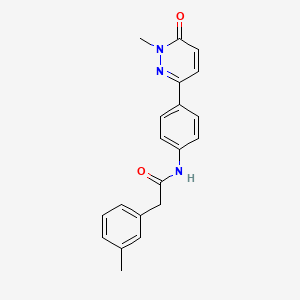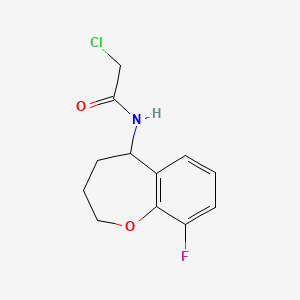![molecular formula C25H21N5O3S B2476973 2-(benzylamino)-N-(4-methoxybenzyl)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide CAS No. 892291-74-6](/img/structure/B2476973.png)
2-(benzylamino)-N-(4-methoxybenzyl)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-(benzylamino)-N-(4-methoxybenzyl)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide is a sophisticated and intricate molecule combining multiple functional groups, offering diverse reactivity and interaction potential. This compound's structure suggests possible applications across various scientific fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Initial step: : Preparation begins with the formation of the thiadiazoloquinazoline core structure. This typically involves cyclization reactions between suitable starting materials under acidic or basic conditions.
Subsequent steps: : Introduction of the benzylamino and 4-methoxybenzyl groups often involves nucleophilic substitution reactions.
Final product formation: : Involves the coupling of the carboxamide group to the core structure under peptide bond-forming conditions using reagents such as carbodiimides.
Industrial Production Methods
Large-scale synthesis requires optimization for yield and purity. Batch or continuous flow chemistry could be employed to maximize efficiency, often involving:
Use of catalysts to enhance reaction rates.
Solvent systems to maintain reactant solubility and stability.
In-line purification techniques to ensure product quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : This compound can undergo oxidation, affecting its amino and methoxy functional groups.
Reduction: : Reduction reactions might alter its carboxamide or quinazoline ring structures.
Substitution: : Both electrophilic and nucleophilic substitution reactions are plausible, targeting the aromatic rings and heterocyclic core.
Common Reagents and Conditions
Oxidizing agents: : Such as potassium permanganate or hydrogen peroxide.
Reducing agents: : Like lithium aluminum hydride or sodium borohydride.
Substituting agents: : Can include halogens or organometallic reagents under appropriate conditions.
Major Products Formed
Depending on the reaction, products may include hydroxylated or alkylated derivatives, reduced or oxidized forms, and substituted aromatic compounds with potential variations in biological activity or chemical stability.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: : Potential use as a catalyst or catalyst precursor in organic transformations.
Organic Synthesis: : Intermediate for synthesizing more complex structures.
Biology
Biochemical Probes: : Useful for studying enzyme interactions or signaling pathways.
Antimicrobial Agents: : May exhibit activity against a range of pathogens due to its structural diversity.
Medicine
Drug Development: : Candidate for creating therapeutic agents targeting specific biological pathways.
Industry
Material Science: : Incorporation into polymers or composites to enhance material properties.
Agriculture: : Possible use in developing agrochemicals for crop protection.
Mecanismo De Acción
This compound likely interacts with biological macromolecules, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, Van der Waals forces, and hydrophobic effects. Its mechanism may involve the inhibition or modulation of specific enzymes or signaling pathways crucial in disease states or biological processes.
Comparación Con Compuestos Similares
Compared to structurally similar compounds like quinazoline derivatives, it stands out due to its unique thiadiazoloquinazoline core, providing distinct reactivity and application potential. Similar compounds:
2-(benzylamino)quinazoline
N-(4-methoxybenzyl)quinazoline-4-carboxamide
5-oxo-5H-quinazoline
Propiedades
IUPAC Name |
2-(benzylamino)-N-[(4-methoxyphenyl)methyl]-5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O3S/c1-33-19-10-7-17(8-11-19)14-26-22(31)18-9-12-20-21(13-18)28-25-30(23(20)32)29-24(34-25)27-15-16-5-3-2-4-6-16/h2-13H,14-15H2,1H3,(H,26,31)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPKKAHJHFPFJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N4C(=N3)SC(=N4)NCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-(3-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-4-phenylbutan-1-one](/img/structure/B2476894.png)
![Ethyl 2-[6-[[2-(2-amino-2-oxoethyl)sulfanylbenzoyl]amino]indazol-1-yl]acetate](/img/structure/B2476895.png)


![7-Methoxy-2-(4-methoxyphenyl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2476898.png)







![5-((4-Benzylpiperazin-1-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2476910.png)

